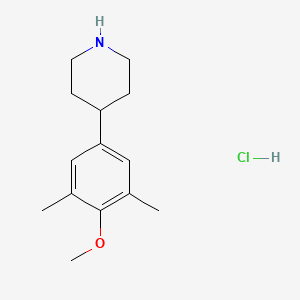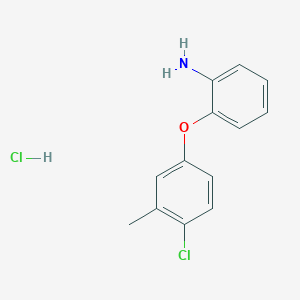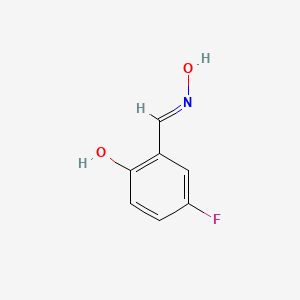
Oxime de 5-fluoro-2-hydroxybenzaldéhyde
Vue d'ensemble
Description
5-Fluoro-2-hydroxybenzaldehyde oxime is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is not intended for human or veterinary use.
Synthesis Analysis
5-Fluorosalicylaldehyde, which is a precursor to 5-Fluoro-2-hydroxybenzaldehyde oxime, can be synthesized from 4-fluorophenol . The synthesis of 5-Fluoro-2-hydroxybenzaldehyde oxime itself is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-hydroxybenzaldehyde oxime is C7H6FNO2. The structure of the molecule is not explicitly mentioned in the search results.Applications De Recherche Scientifique
C7H5FO2 C_7H_5FO_2 C7H5FO2
, a plusieurs applications uniques dans différents domaines de recherche .Agent antimicrobien
Oxime de 5-fluoro-2-hydroxybenzaldéhyde: a été étudié pour son potentiel en tant qu'agent antimicrobien. Les dérivés de ce composé ont montré des résultats prometteurs contre diverses souches microbiennes. Par exemple, les dérivés d'esters d'oximes ont montré une activité antibactérienne significative contre les bactéries Gram-positives telles que Staphylococcus aureus et Bacillus subtilis avec de faibles valeurs de concentration minimale inhibitrice (CMI) .
Inhibition de la formation de biofilms
Les dérivés de ce composé ont également été évalués pour leurs capacités d'inhibition de la formation de biofilms. Les biofilms sont une préoccupation majeure dans les dispositifs médicaux et les implants, et la capacité d'inhiber la formation de biofilms est cruciale. L'ester d'oxime du dérivé 3,5-dichloro-2-hydroxyphényle a montré une bonne activité d'inhibition de la formation de biofilms, suggérant des applications potentielles dans la prévention des infections associées aux biofilms .
Activité antioxydante
Des études ont indiqué que certains dérivés de l'this compound possèdent des propriétés antioxydantes. Ces propriétés sont bénéfiques pour lutter contre le stress oxydatif, qui est impliqué dans diverses maladies et processus de vieillissement. L'ester d'oxime du dérivé 4-fluoro a montré une bonne activité antioxydante dans des tests tels que le piégeage des radicaux DPPH et le piégeage des radicaux libres superoxydes .
Synthèse chimique
Le composé sert de matière première ou d'intermédiaire dans la synthèse de molécules plus complexes. Sa réactivité, en particulier le groupe oxime, permet diverses transformations chimiques qui peuvent conduire au développement de nouveaux produits pharmaceutiques ou de nouveaux matériaux .
Outil de recherche
Dans les milieux de recherche, l'this compound peut être utilisé comme sonde chimique pour étudier les réactions enzymatiques, en particulier celles impliquant des enzymes métabolisant les aldéhydes ou les oximes. Cela peut fournir des informations sur les mécanismes enzymatiques et aider à la découverte d'inhibiteurs enzymatiques .
Science des matériaux
L'atome de fluor présent dans le composé peut conférer des propriétés uniques aux matériaux. Les composés fluorés sont souvent utilisés dans le développement de matériaux avancés en raison de leur stabilité et de leur résistance aux solvants et aux températures élevées .
Chimie analytique
This compound: peut être utilisé en chimie analytique comme agent de dérivatisation pour la détection et la quantification des aldéhydes et des cétones. Sa capacité à former des oximes stables la rend utile dans diverses techniques chromatographiques .
Conception de médicaments
La structure et les propriétés du composé en font un échafaudage précieux dans la conception de médicaments. Ses groupes phénoliques et oximes peuvent être modifiés pour créer de nouveaux composés ayant des effets thérapeutiques potentiels. La présence de fluor peut également influencer la pharmacocinétique et la pharmacodynamie de ces nouveaux médicaments .
Safety and Hazards
The safety data sheet for Benzaldehyde, a related compound, indicates that it is classified as a flammable liquid (Category 4), has acute toxicity upon inhalation (Category 4), can cause skin irritation (Category 2), serious eye irritation (Category 2A), reproductive toxicity (Category 1B), and specific target organ toxicity upon single exposure (Category 3, Respiratory system) .
Orientations Futures
A study has used the reaction of 2-hydroxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 2-hydroxy-5-methylbenzaldehyde, and 5-fluoro-2-hydroxybenzaldehyde with 2,2-dimethylpropane-1,3-diamine and DyCl3·6H2O under room temperature conditions to obtain five Dy–HOFs . This study is the first to investigate a series of highly stable metal–HOFs that is constructed by adjusting the substituents on the ligand, and the acid-responsive “turn-on” solid-state fluorescence of metal HOFs is reported for the first time .
Mécanisme D'action
Target of Action
Many oximes have been reported to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), and multiple receptor and non-receptor tyrosine kinases . These kinases play crucial roles in cellular processes such as cell growth, metabolism, and signal transduction.
Mode of Action
The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .
Biochemical Pathways
Given that many oximes are kinase inhibitors, it can be inferred that this compound may affect various signaling pathways regulated by these kinases .
Result of Action
Many oximes have been reported to have useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
Analyse Biochimique
Biochemical Properties
5-Fluoro-2-hydroxybenzaldehyde oxime plays a significant role in biochemical reactions, particularly in the formation of oximes from aldehydes. This compound interacts with enzymes such as hydroxylamine oxidoreductase, which facilitates the conversion of aldehydes to oximes . Additionally, 5-Fluoro-2-hydroxybenzaldehyde oxime can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
5-Fluoro-2-hydroxybenzaldehyde oxime has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, the compound may alter the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation. These effects can have significant implications for cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of 5-Fluoro-2-hydroxybenzaldehyde oxime involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For example, 5-Fluoro-2-hydroxybenzaldehyde oxime may inhibit the activity of certain oxidoreductases, thereby affecting the redox state of the cell. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-hydroxybenzaldehyde oxime can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that 5-Fluoro-2-hydroxybenzaldehyde oxime can have lasting effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-hydroxybenzaldehyde oxime vary with different dosages in animal models . At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 5-Fluoro-2-hydroxybenzaldehyde oxime can exhibit toxic or adverse effects, including oxidative stress and cellular damage.
Metabolic Pathways
5-Fluoro-2-hydroxybenzaldehyde oxime is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell . The compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These changes can lead to variations in metabolite levels and overall cellular energy balance.
Transport and Distribution
Within cells and tissues, 5-Fluoro-2-hydroxybenzaldehyde oxime is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. For example, the compound may be actively transported into cells via membrane transporters, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 5-Fluoro-2-hydroxybenzaldehyde oxime is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 5-Fluoro-2-hydroxybenzaldehyde oxime may localize to the mitochondria, where it can influence mitochondrial function and energy production. These localization patterns are essential for understanding the compound’s role in cellular processes.
Propriétés
IUPAC Name |
4-fluoro-2-[(E)-hydroxyiminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBFIKDJEJSBIJ-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=N/O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1451069.png)



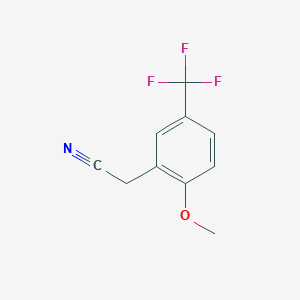
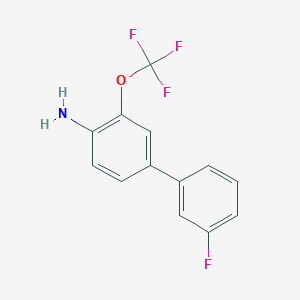
![Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451079.png)
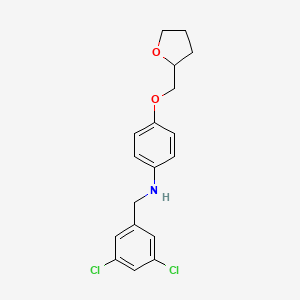
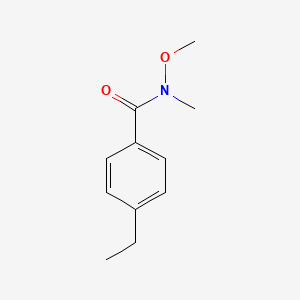
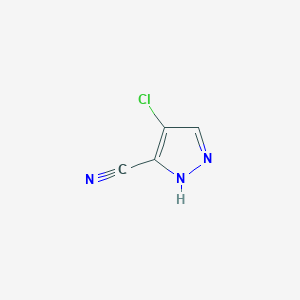
![2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1451085.png)

